molecular formula C20H17N3O6 B2933457 Ethyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-79-4

Ethyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2933457
CAS No.: 899943-79-4
M. Wt: 395.371
InChI Key: ADZHKSLYMIERLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a high-purity chemical reagent designed for research and further manufacturing applications. As a member of the dihydropyridazine family, this compound features a 6-oxo-1,6-dihydropyridazine core, a structure recognized as a valuable scaffold in medicinal chemistry . Its molecular structure is engineered with specific substituents, including a phenyl group at the 1-position and a 4-nitrobenzyl ether at the 4-position, which are intended to modulate its electronic properties, steric profile, and binding affinity for various biological targets. Research into analogues sharing this core structure has demonstrated significant potential, particularly in the development of therapeutic agents. For instance, diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have been identified as potent anti-inflammatory agents, with one optimized compound (J27) showing remarkable efficacy in protecting against acute lung injury and sepsis in vivo by targeting the JNK2 protein and inhibiting the JNK2-NF-κB/MAPK pathway . This suggests that the dihydropyridazine core is a promising pharmacophore for developing new treatments for complex inflammatory conditions. Furthermore, the 4-hydroxy variant of this core, ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a known building block for further chemical synthesis , indicating that the 4-((4-nitrobenzyl)oxy) derivative is well-suited for use as a key intermediate in exploratory organic synthesis and drug discovery programs. This product is strictly for research and further manufacturing use. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

ethyl 4-[(4-nitrophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-2-28-20(25)19-17(29-13-14-8-10-16(11-9-14)23(26)27)12-18(24)22(21-19)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZHKSLYMIERLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Solubility : Hydroxyl-containing analogs (e.g., compound 12d) exhibit higher aqueous solubility (melting point 220–223°C) compared to nitro- or CF₃-substituted derivatives (melting points ~100–180°C) due to hydrogen-bonding capacity .

Physicochemical Properties

Melting Points and Stability

  • Analog comparison: Compound 12d (4-hydroxyphenyl): Melts at 220–223°C . Compound 22 (4-CF₃): Melts at ~106–110°C . Compound 12g (4-NO₂): Synthesized but melting point unspecified; nitro analogs generally decompose at higher temperatures than CF₃ derivatives .

Q & A

Q. What spectroscopic methods are employed to confirm the structure of this compound?

The compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, in structurally analogous dihydropyridazine derivatives, ¹H NMR peaks for aromatic protons (δ 7.4–7.8 ppm) and ester groups (δ 4.4 ppm for CH₂, 1.4 ppm for CH₃) are critical for confirming substitution patterns . High-resolution MS provides molecular weight validation, while IR identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups.

Q. What safety protocols are recommended for handling this compound?

While specific SDS data for this compound is unavailable, related dihydropyridazine derivatives require gloves, face shields, and proper ventilation. Contaminated gloves should be disposed of per hazardous waste guidelines, and engineering controls (e.g., fume hoods) are advised to minimize inhalation risks . First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention .

Q. What synthetic routes are documented for similar dihydropyridazine derivatives?

Synthesis often involves condensation of hydrazine derivatives with β-ketoesters or cyclization of pre-functionalized intermediates. For example, ethyl 5-cyano-4-methyl-6-oxo-1-(4-iodophenyl)-1,6-dihydropyridazine-3-carboxylate was synthesized via nucleophilic substitution and characterized in 50% yield . The nitrobenzyl group in the target compound may require protection-deprotection strategies to avoid side reactions during esterification.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using the SHELX system (e.g., SHELXL for refinement) is critical for unambiguous structural determination. Challenges include obtaining high-quality crystals, which may require vapor diffusion or slow evaporation. SHELX’s robustness in handling twinned data or high-resolution datasets makes it suitable for confirming the nitrobenzyl orientation and dihydropyridazine ring conformation .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Contradictions between predicted and observed NMR/MS data may arise from tautomerism, steric hindrance, or solvent effects. Cross-validation with computational methods (e.g., density functional theory (DFT) for NMR chemical shift prediction) or alternative techniques like X-ray crystallography is recommended. For example, in adenosine receptor modulators, combined NMR and crystallographic data resolved ambiguities in substituent positioning .

Q. What strategies optimize synthetic yield despite steric hindrance from the nitrobenzyl group?

Steric bulk from the nitrobenzyl substituent can reduce reaction efficiency. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Employing microwave-assisted synthesis to accelerate kinetics.
  • Introducing catalytic bases (e.g., K₂CO₃) to deprotonate intermediates and facilitate coupling reactions .

Q. How does computational modeling predict the compound’s bioreactivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets like enzymes or receptors. For instance, pyridazine derivatives have been studied as adenosine A1 receptor modulators, where the nitro group’s electron-withdrawing effects influence binding affinity. These models guide rational design before in vitro testing .

Methodological Considerations

  • Data Contradiction Analysis : When spectral data conflicts with theoretical predictions, iterative refinement using multiple techniques (e.g., rotating-frame Overhauser effect spectroscopy (ROESY) for spatial proximity analysis) is essential .
  • Crystallization Challenges : Screening crystallization conditions (e.g., solvent mixtures, temperature gradients) and using additives (e.g., co-solvents) improve crystal quality for X-ray studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.